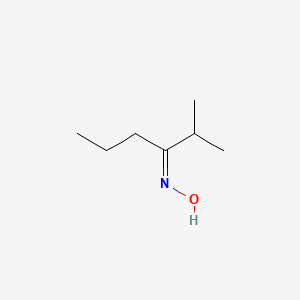

3-Hexanone, 2-methyl-, oxime

Description

Fundamental Role of Oxime Functionality in Chemical Transformations

The oxime functional group is a versatile player in organic synthesis, participating in a range of chemical reactions. rsc.orgrsc.org This reactivity stems from the presence of the hydroxylamine (B1172632) group (=N-OH) attached to a carbon atom. numberanalytics.com Oximes can undergo nucleophilic substitution, electrophilic addition, and rearrangement reactions, making them valuable precursors for various other functional groups. numberanalytics.com Their ability to be transformed into amides via the Beckmann rearrangement is a particularly notable and widely utilized transformation in industrial and laboratory settings. wikipedia.orgmanavchem.com Furthermore, the oxime moiety can influence the physicochemical properties of molecules, a characteristic that is strategically employed in drug design and materials science. nih.govmdpi.com

Classification and Structural Features of Ketoximes

Oximes are broadly classified into two categories: aldoximes, derived from aldehydes, and ketoximes, derived from ketones. wikipedia.orgnoaa.gov Ketoximes, such as 3-Hexanone, 2-methyl-, oxime, are characterized by the C=N-OH group where the carbon atom is bonded to two organic groups. noaa.govstackexchange.com The carbon and nitrogen atoms of the oxime group are sp2-hybridized, resulting in a planar geometry for this part of the molecule. copbela.org This structural feature gives rise to the possibility of geometrical isomerism (E/Z isomerism) when the two groups attached to the carbonyl carbon are different. wikipedia.orgpw.live

Research Significance of this compound as a Model Ketoxime System

While not as extensively studied as some other oximes, this compound serves as a valuable model system for understanding the behavior of acyclic ketoximes. Its structure, featuring an unsymmetrical ketone precursor, allows for the investigation of stereoisomerism and the regioselectivity of reactions like the Beckmann rearrangement. wikipedia.orgcopbela.org Although it has been mentioned as a chemical intermediate in the synthesis of carbamoyloxime derivatives, its broader synthetic utility and the specific properties of its isomers remain areas of interest for further research. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

86460-54-0 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(NZ)-N-(2-methylhexan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c1-4-5-7(8-9)6(2)3/h6,9H,4-5H2,1-3H3/b8-7- |

InChI Key |

AHMNLRKVMYAESR-FPLPWBNLSA-N |

Isomeric SMILES |

CCC/C(=N/O)/C(C)C |

Canonical SMILES |

CCCC(=NO)C(C)C |

Origin of Product |

United States |

Stereochemical and Tautomeric Investigations of 3 Hexanone, 2 Methyl , Oxime

Tautomerism

Quantum chemical calculations are a powerful tool for exploring the potential tautomers of a molecule and determining their relative stabilities. For 3-Hexanone, 2-methyl-, oxime, two primary forms of tautomerism are of interest: oxime-nitrone tautomerism and the tautomerism involving the enol forms of the parent ketone, 2-methyl-3-hexanone (B1206162). hmdb.ca Although specific computational studies on this compound are not extensively reported in scientific literature, the principles of such analyses can be detailed based on studies of similar compounds. biointerfaceresearch.comcsic.esresearchgate.net

Theoretical Framework

Density Functional Theory (DFT) is a common method used to investigate the geometrical and electronic properties of molecular systems. biointerfaceresearch.com By employing DFT, it is possible to model the potential energy surface of the different tautomers of this compound. These calculations can predict the optimized geometries of each tautomer and their corresponding electronic energies. The energy differences between tautomers indicate their relative stabilities, with lower energies corresponding to more stable forms.

Key tautomeric forms of this compound that would be subject to such a computational study include:

Oxime Tautomer: The primary and generally most stable form.

Nitrone Tautomer: Formed by a 1,2-prototropic shift from the oxygen to the nitrogen atom of the oxime group. Studies on other oximes have shown that the nitrone tautomer is typically less stable than the corresponding oxime. csic.esresearchgate.net

Enamine-like Tautomers: Derived from the enol forms of the parent ketone, 2-methyl-3-hexanone. These would involve a double bond between C2-C3 or C3-C4 and a hydroxyl group on the nitrogen.

Illustrative Research Findings

A hypothetical quantum chemical study on this compound would likely involve optimizing the geometry of each potential tautomer and calculating its energy. The results would allow for the construction of a tautomer energy landscape. High-level DFT calculations, such as those employing the M06-2X functional with a large basis set (e.g., cc-pVTZ), have been used in similar studies to provide accurate energetic predictions. researchgate.net

The following interactive table illustrates the kind of data that would be generated in such a computational study, showing the relative energies of the different tautomers. Please note that this data is hypothetical and serves as an example of what a computational analysis would yield.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) |

| (E/Z)-Oxime | 0.0 (Reference) | |

| Nitrone | 15.2 | |

| Enamine-like (C2=C3) | 8.5 | |

| Enamine-like (C3=C4) | 10.1 |

Note: The energies are illustrative and represent a hypothetical outcome of DFT calculations.

The transition states between these tautomers could also be calculated to determine the energy barriers for interconversion. For instance, the isomerization from the oxime to the nitrone form has been shown in other systems to proceed through a bimolecular process, which can be more favorable than a unimolecular 1,2-hydrogen shift. csic.esresearchgate.net

Table 2: Hypothetical Energy Barriers for Tautomeric Interconversion

| Reaction | Energy Barrier (kcal/mol) |

| Oxime -> Nitrone (Unimolecular) | 45.8 |

| Oxime -> Nitrone (Bimolecular) | 32.5 |

| Oxime -> Enamine-like (C2=C3) | 28.9 |

Note: The energy barriers are illustrative and represent a hypothetical outcome of DFT calculations.

These computational findings, though hypothetical for this specific molecule, would be crucial for understanding its reactivity. Even if a tautomer is present in a very small population due to its higher energy, it may be significantly more reactive and thus play a key role in the chemical behavior of the compound. csic.esresearchgate.net

Mechanistic Pathways in Reactions Involving 3 Hexanone, 2 Methyl , Oxime

Beckmann Rearrangement of Ketoximes

The Beckmann rearrangement is a classic organic reaction that converts a ketoxime, such as 3-Hexanone, 2-methyl-, oxime, into an N-substituted amide. slideshare.netbyjus.com This transformation is typically catalyzed by acids and proceeds through a series of well-defined steps. slideshare.netnumberanalytics.com

Acid-Catalyzed Mechanism and Nitrilium Ion Intermediates

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement commences with the protonation of the oxime's hydroxyl group by an acid catalyst. numberanalytics.comchemistrysteps.commasterorganicchemistry.com This protonation converts the hydroxyl group into a better leaving group (water). Subsequently, the group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom in a concerted 1,2-shift, leading to the expulsion of a water molecule. chemistrysteps.comtestbook.comlscollege.ac.in This key step results in the formation of a highly reactive and electrophilic nitrilium ion intermediate. chemistrysteps.comslideshare.netalfa-chemistry.com The nitrilium ion is then attacked by a nucleophile, typically water, which, after deprotonation and tautomerization, yields the final stable amide product. byjus.comnumberanalytics.com

Migratory Aptitude and Stereoelectronic Control in Alkyl Migration

A critical aspect of the Beckmann rearrangement is the stereospecificity of the alkyl migration. The group that is anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. chemistrysteps.comtestbook.com This stereoelectronic requirement dictates the regiochemical outcome of the reaction. For this compound, which can exist as (E) and (Z) isomers, the product formed will depend on which isomer is present and which alkyl group (the sec-butyl group or the ethyl group) is anti to the hydroxyl group.

While migratory aptitude (the inherent tendency of a group to migrate) can play a role in some rearrangements, in the Beckmann rearrangement, the anti-periplanar stereoelectronic requirement is the dominant controlling factor. testbook.commsu.edu If the oxime geometry is fixed, the anti-group will migrate regardless of its intrinsic migratory aptitude. However, under certain acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of amide products. chemistrysteps.com The relative migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. chemistrysteps.commsu.edu

Catalytic Systems and Reagents for Enhanced Rearrangement Efficiency

A wide variety of catalytic systems and reagents have been developed to promote the Beckmann rearrangement, often under milder conditions than traditional strong acids like sulfuric acid or phosphorus pentachloride. jocpr.com These efforts aim to improve yields, reduce byproducts, and increase compatibility with sensitive substrates. nih.gov

Commonly Used Reagents and Catalysts:

| Catalyst/Reagent Class | Examples | Notes |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) alfa-chemistry.comwikipedia.orgunive.it | Traditional and effective, but often require harsh conditions. jocpr.comnih.gov |

| Lewis Acids | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂), Boron trifluoride (BF₃), Zinc chloride (ZnCl₂) testbook.comalfa-chemistry.comorganic-chemistry.org | Can activate the hydroxyl group for rearrangement. researchgate.net |

| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Montmorillonite K-10, Silica-supported molybdenum(VI) oxide jocpr.comresearchgate.netacs.org | Offer advantages in terms of reusability and reduced environmental impact. jocpr.com |

| Organocatalysts | Cyanuric chloride, Propylphosphonic anhydride (B1165640) (T3P®) jocpr.comresearchgate.net | Provide milder reaction conditions. researchgate.net |

| Hypervalent Iodine Reagents | Phenyliodine(III) diacetate (PhI(OAc)₂) in the presence of a Lewis acid (e.g., BF₃·Et₂O) organic-chemistry.orgresearchgate.net | Promote the reaction under mild conditions. organic-chemistry.orgresearchgate.net |

| Metal-Based Catalysts | Iron(III) chloride (FeCl₃), Mercury(II) chloride (HgCl₂) nih.govacs.orgresearchgate.net | Can facilitate the rearrangement, sometimes with specific selectivities. scielo.org.mx |

The choice of catalyst can significantly influence the reaction's efficiency and the conditions required. For instance, mechanochemical methods using reagents like p-tosyl imidazole (B134444) and oxalic acid have been developed for solvent-free rearrangements. acs.org Similarly, ultrasound irradiation in the presence of nano-Fe₃O₄ has been shown to be an efficient method. scielo.org.mx

N-O Bond Fragmentation Reactions

In addition to the Beckmann rearrangement, this compound can undergo N-O bond fragmentation, a process that involves the cleavage of the relatively weak nitrogen-oxygen bond. mdpi.commdpi.com This pathway leads to the formation of highly reactive radical intermediates.

Homolytic Cleavage for Iminyl and Iminoxyl Radical Generation

The N-O bond in oximes and their derivatives is susceptible to homolytic cleavage, meaning the bond breaks in a way that each atom retains one of the bonding electrons. mdpi.commdpi.com This process generates an iminyl radical and an oxygen-centered radical. mdpi.comrsc.org

Iminyl Radicals (R₂C=N•): These are nitrogen-centered radicals that can participate in various subsequent reactions, including cyclizations and additions to unsaturated systems. rsc.orgresearchgate.net

Iminoxyl Radicals (R₂C=NO•): These can be formed by the abstraction of the hydrogen atom from the hydroxyl group of the parent oxime. mdpi.combeilstein-journals.org They are generally more persistent than iminyl radicals. mdpi.com

The generation of these radicals from oxime derivatives is a key step in many modern synthetic methodologies for constructing nitrogen-containing molecules. researchgate.netibs.re.kr

Factors Governing N-O Bond Cleavage Efficiency: Thermal vs. Photochemical Activation

The cleavage of the N-O bond can be initiated through either thermal or photochemical activation. mdpi.comrsc.org The choice between these methods depends on the specific substrate and the desired outcome. numberanalytics.com

Thermal Activation: Involves heating the oxime or its derivative to provide the energy needed to overcome the N-O bond dissociation energy. mdpi.com This method is often straightforward but may not be suitable for thermally sensitive molecules. numberanalytics.com

Photochemical Activation: Utilizes light, often UV irradiation, to excite the molecule and induce N-O bond homolysis. mdpi.comibs.re.kr This method can often be performed at lower temperatures, making it compatible with a wider range of functional groups. numberanalytics.com The efficiency of photochemical cleavage can be enhanced by the presence of aromatic or heteroaromatic groups on the oxime and the use of photosensitizers. mdpi.com

For oxime esters, photochemical activation has proven effective for generating a variety of carbon-centered radicals following the initial N-O bond cleavage and subsequent decarboxylation of the resulting acyloxyl radical. mdpi.com

Deoximation and Functional Group Interconversion

The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a crucial transformation in organic synthesis. Oximes serve as stable protecting groups for aldehydes and ketones, and their efficient cleavage is essential for deprotection strategies. researchgate.net Furthermore, since oximes can be synthesized from non-carbonyl precursors, deoximation provides a valuable route to obtaining carbonyl compounds. researchgate.netmdpi.com This section explores the mechanistic details of two significant deoximation methods: classical hydrolysis and modern electrochemical approaches.

Hydrolysis Mechanisms of Oximes to Carbonyl Compounds

The hydrolysis of oximes to regenerate the corresponding aldehydes or ketones is a classical and fundamental reaction, typically carried out by heating in the presence of an inorganic acid. wikipedia.orgniscpr.res.in While oximes are generally more resistant to hydrolysis than analogous imines or hydrazones due to the electronegativity of the oxygen atom, the reaction proceeds effectively under acidic conditions. nih.govpsu.edu

The generally accepted mechanism for acid-catalyzed oxime hydrolysis involves a series of protic equilibria and nucleophilic attack steps. The process for a generic ketoxime, such as this compound, can be outlined as follows:

Protonation: The reaction is initiated by the protonation of the hydroxyl group of the oxime. This step is crucial as it converts the hydroxyl group into a good leaving group (water). nih.gov

Dehydration: The protonated intermediate undergoes dehydration, eliminating a molecule of water. This elimination results in the formation of a stabilized carbocation-like intermediate, often represented as a nitrilium ion. nih.gov

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom of the intermediate. eopcw.com

Deprotonation: Subsequent deprotonation of the resulting adduct leads to the formation of the parent carbonyl compound (in this case, 2-methyl-3-hexanone) and hydroxylamine (B1172632) as a byproduct. wikipedia.org

Table 1: General Conditions for Acid-Catalyzed Oxime Hydrolysis

| Parameter | Condition/Reagent | Purpose | Citation |

| Catalyst | Inorganic Acids (e.g., HCl, H₂SO₄) | To protonate the oxime's hydroxyl group, facilitating its departure. | wikipedia.org |

| Solvent | Aqueous media | To provide water as a nucleophile for the hydrolysis step. | psu.edu |

| Temperature | Elevated (Heating) | To overcome the activation energy for the dehydration and hydrolysis steps. | wikipedia.org |

| Outcome | Regeneration of Carbonyl Compound | The C=NOH group is converted back to a C=O group. | niscpr.res.in |

Electrochemical Deoximation: Process Optimization and Mechanisms

Electrochemical methods offer a green and efficient alternative to classical hydrolysis, avoiding the need for harsh acidic reagents or chemical oxidants. organic-chemistry.org An electrochemical protocol has been developed for the electrooxidative deoximation of various oximes, demonstrating broad functional group compatibility. organic-chemistry.org

The process optimization for this method found that the best results were achieved using a specific solvent system and electrode material. The reaction proceeds efficiently in 1,2-dichloroethane (B1671644) (DCE) containing a small quantity of water, utilizing carbon electrodes in an undivided cell. organic-chemistry.org This approach successfully converts both aldoximes and ketoximes into their corresponding carbonyl compounds in high yields. organic-chemistry.org

Mechanistic investigations, including isotopic labeling studies, have shed light on the reaction pathway. The proposed mechanism involves an electrooxidative process where water serves as the oxygen nucleophile. organic-chemistry.org Key findings from these studies indicate that:

The oxygen atom incorporated into the final carbonyl product originates from water molecules present in the reaction mixture. organic-chemistry.org

The nitrogen atom from the oxime is converted into nitrate (B79036) ions during the electrochemical process. organic-chemistry.org

This electrooxidative deoximation represents a significant advancement, providing an environmentally friendly and highly effective method for regenerating carbonyl compounds from oximes. organic-chemistry.org

Table 2: Optimization of Electrochemical Deoximation of Acetophenone Oxime

| Entry | Solvent | Electrolyte | Yield (%) |

| 1 | CH₃CN | Bu₄NBF₄ | 75 |

| 2 | DCE | Bu₄NBF₄ | 85 |

| 3 | THF | Bu₄NBF₄ | 60 |

| 4 | DCE | LiClO₄ | 82 |

| 5 | DCE/H₂O (10:1) | Bu₄NBF₄ | 92 |

This table is a representative example based on general findings in electrochemical deoximation studies to illustrate the optimization process. DCE (1,2-dichloroethane) combined with water consistently shows superior performance. organic-chemistry.org

Catalytic Transformations of 3 Hexanone, 2 Methyl , Oxime and Its Derivatives

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. In the context of 3-Hexanone, 2-methyl-, oxime, these catalysts facilitate a variety of reactions, including C-H functionalization, cyclizations for heterocycle synthesis, and coupling reactions.

C-H Functionalization Directed by Oxime Moieties: Regioselectivity and Scope

The oxime moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective activation of otherwise unreactive C-H bonds. sigmaaldrich.comnih.govnih.gov This approach allows for the introduction of new functional groups at specific positions within the molecule, guided by the proximity of the C-H bond to the metal center coordinated to the oxime. sigmaaldrich.com The regioselectivity of these reactions is a key advantage, often dictated by the formation of a stable metallacyclic intermediate. rsc.org

Research has shown that various transition metals, including palladium, rhodium, and ruthenium, can effectively catalyze these transformations. sigmaaldrich.comnih.govrsc.org The scope of this methodology is broad, accommodating a range of substrates and coupling partners. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. sigmaaldrich.com For instance, the directing ability of different N- and O-donor groups can vary, influencing the outcome of the reaction. sigmaaldrich.com

| Catalyst System | Directing Group | Functionalization Type | Regioselectivity | Key Findings |

| Pd(OAc)₂ / Ligand | Oxime | Arylation | ortho to the oxime-bearing carbon | The oxime group effectively directs the palladium catalyst to the ortho C-H bond of an aromatic ring. |

| [RhCp*Cl₂]₂ / AgSbF₆ | Oxime Ether | Alkenylation | Dependent on substrate geometry | The stereochemistry of the oxime ether can influence the regioselectivity of the C-H alkenylation. |

| Ru(II) complexes | Oxime | Hydroarylation | Orthogonal selectivity based on the Ru complex | Different ruthenium catalysts can direct the hydroarylation to different positions, highlighting catalyst control. sigmaaldrich.com |

Cyclization Reactions and N-Heterocycle Synthesis (e.g., Pyridines, Pyrroles, Oxazoles)

The derivatives of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles (N-heterocycles). nih.govorganic-chemistry.orgrsc.org Transition metal catalysts play a pivotal role in mediating cyclization reactions that lead to the formation of important heterocyclic scaffolds such as pyridines, pyrroles, and oxazoles. rsc.orgnih.gov

Copper-catalyzed reactions have been particularly well-explored for this purpose. For example, the reaction of oxime acetates with alkynes in the presence of a copper catalyst can yield highly substituted pyrroles. rsc.org Similarly, copper-catalyzed cyclization of oxime acetates with aldehydes can produce pyridines. rsc.org Nickel-catalyzed cyclization of unsaturated oximes with alkynes has also been shown to be an effective method for synthesizing tetrasubstituted pyridines. rsc.org These reactions often proceed through mechanisms involving the formation of iminyl radical intermediates or the oxidative addition of the N-O bond to the metal center. rsc.org

| Catalyst | Reactants | Heterocycle Formed | Key Features |

| CuBr / NaHSO₃ | Oxime acetates and aldehydes | Pyridines | Tolerates a wide range of functional groups on both reactants. rsc.org |

| CuCl / Na₂SO₃ | Ketoximes and electron-deficient alkynes | Pyrroles | Proceeds via a formal oxidative [3+2] cycloaddition. rsc.org |

| Ni(0) / IPr | α,β- or β,γ-Unsaturated oximes and alkynes | Pyridines | The reaction is proposed to initiate with the oxidative addition of the N-O bond to the nickel catalyst. rsc.org |

| CuI / Li₂CO₃ | Oxime esters and pyridines | Imidazo[1,2-a]pyridines | Demonstrates the activation of the pyridine (B92270) C-N double bond by a copper-oxime intermediate. rsc.org |

Reductive and Oxidative Coupling Reactions

Reductive and oxidative coupling reactions involving this compound and its derivatives provide pathways to form new carbon-carbon and carbon-heteroatom bonds. scripps.eduresearchgate.netchemie-brunschwig.chiastate.edumpg.de

Reductive coupling reactions can be promoted by low-valent transition metals. scripps.eduiastate.educsic.es For example, titanium(II) porphyrin complexes can reductively couple with carbonyl compounds to form diolato complexes. iastate.edu While specific examples with 2-methyl-3-hexanone (B1206162) oxime are not prevalent in the provided search results, the general principles of reductive coupling of carbonyl compounds can be extended to its derivatives. iastate.edu

Oxidative coupling reactions often utilize a transition metal catalyst in the presence of an oxidant. researchgate.netmpg.de These reactions can lead to the formation of C-O bonds, as seen in the copper-catalyzed coupling of oximes with β-dicarbonyl compounds. researchgate.net The mechanism is believed to involve the formation of radical intermediates. researchgate.net

Photochemical Catalysis

Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as powerful and sustainable tools for organic synthesis. sioc-journal.cnresearchgate.net These methods allow for the activation of oximes under mild conditions, leading to a variety of useful transformations. sioc-journal.cnresearchgate.net

Visible-Light Photoredox Catalysis for Oxime Activation

Visible-light photoredox catalysis provides an efficient means to generate reactive intermediates from oximes and their derivatives. sioc-journal.cnresearchgate.net By using a photocatalyst that absorbs visible light, it is possible to initiate single-electron transfer (SET) processes, leading to the formation of iminyl radicals from oxime derivatives like O-acyl oximes and O-aryl oximes. sioc-journal.cn These iminyl radicals are key intermediates that can participate in a range of subsequent reactions. sioc-journal.cn

Several photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, have been successfully employed for the activation of oximes. researchgate.netresearchgate.net The choice of photocatalyst is critical as their redox potentials determine their ability to interact with the oxime substrate. researchgate.net This methodology has been applied to various transformations, including the Beckmann rearrangement of oximes to amides under mild conditions. researchgate.net

Photo-Induced Radical Cyclizations and Cycloadditions

Once generated via photoredox catalysis, the radical intermediates derived from oximes can undergo intramolecular cyclization or participate in intermolecular cycloaddition reactions. rsc.orgcalstate.eduoup.comnih.gov These photo-induced radical reactions are valuable for the construction of cyclic and heterocyclic structures. rsc.orgcalstate.eduoup.com

For instance, the photoinduced radical cascade cyclization of acetylenic acid esters with oxime esters has been shown to produce cyanalkylated coumarins in good yields. rsc.orgnih.gov Mechanistic studies suggest that these transformations proceed through a radical addition followed by spirocyclization and rearrangement. rsc.orgnih.gov Similarly, photo-induced electron transfer can be used to effect the cyclization of unsaturated oximes to form dihydropyrroles. oup.com These reactions highlight the potential of photochemical methods to access complex molecular architectures from simple oxime precursors. rsc.orgoup.comnih.gov

| Reaction Type | Reactants | Product Type | Key Features |

| Radical Cascade Cyclization | Acetylenic acid esters and oxime esters | Cyanalkylated coumarins | Proceeds under mild, photo-induced conditions. rsc.orgnih.gov |

| Radical Cyclization | Unsaturated O-acetyloximes | Dihydropyrroles | Can be induced by photochemical one-electron reduction. oup.com |

| Radical Cascade Cyclization | Aryl isonitriles and cyclobutanone (B123998) oxime esters | Cyclopenta[b]quinoxalines | Involves the in situ formation of a nitrile radical followed by a cascade reaction. rsc.org |

Electrochemical Transformations

The electrochemical manipulation of the oxime functional group in this compound offers a versatile approach to synthesizing a range of nitrogen-containing compounds and regenerating the parent ketone. Both reductive and oxidative pathways have been explored for various ketoximes, demonstrating the rich electrochemical nature of the C=N-OH moiety.

Electroreduction Mechanisms and Product Selectivity

The electroreduction of ketoximes, including aliphatic variants like this compound, is a multifaceted process that typically results in the formation of primary amines. This transformation is generally a four-electron process and is highly dependent on the pH of the electrolyte.

The reduction mechanism is initiated by the cleavage of the N-O bond. nih.govacs.org In acidic to neutral aqueous solutions (pH range of approximately 2-8), the oxime undergoes protonation prior to reduction. nih.govacs.org Studies on aromatic oximes have shown that a diprotonated form of the oxime is the electroactive species in the pH range of 5-8, which is generated from the adsorbed neutral oxime on the electrode surface. nih.govacs.org This diprotonation facilitates the cleavage of the N-O bond by creating a good leaving group (H₂O) and placing a positive charge on the nitrogen atom. nih.govacs.org

At lower pH values (pH 2-5), a monoprotonated form, generated in a homogeneous reaction layer near the electrode, is the species that is reduced. nih.govacs.org The reduction proceeds through an imine intermediate, which is subsequently reduced to the corresponding primary amine. nih.govacs.org The formation of imines as intermediates has been experimentally verified by the observation of separate two-electron reduction waves for some oximes in acidic media, a phenomenon attributed to the different pKa values of the protonated forms of the oxime and the resulting imine. nih.govacs.org

The selectivity of the electroreduction towards the desired primary amine is influenced by several experimental parameters.

Table 1: Factors Influencing Product Selectivity in Ketoxime Electroreduction

| Parameter | Influence on Product Selectivity | Reference |

|---|---|---|

| pH | Strongly influences the nature of the electroactive species (diprotonated vs. monoprotonated) and the stability of the imine intermediate. nih.govacs.org | nih.govacs.org |

| Cathode Material | The choice of cathode material affects the overpotential for hydrogen evolution and the adsorption of the oxime and intermediates. Mercury has been found to be a suitable cathode for the reduction of some cycloalkanone oximes. zenodo.org | zenodo.org |

| Current Density | Higher current densities can lead to increased hydrogen evolution, which competes with the reduction of the oxime and can lower the yield of the desired amine. zenodo.org An optimal current density is crucial for maximizing the product yield. zenodo.org | zenodo.org |

| Temperature | An optimal temperature is necessary for efficient reduction. For some cycloalkanone oximes, the maximum yield was obtained at 5 ± 2°C, with higher temperatures decreasing the yield. zenodo.org | zenodo.org |

Studies on conjugated aliphatic ketoximes have shown that their reduction potentials are influenced by the nature of the conjugated substituents and are pH-dependent, with more favorable potentials at lower pH values. researchgate.netscielo.org.mx For aliphatic ketoximes, the electroreduction to the corresponding amine is a key transformation. zenodo.org

Electrooxidative Reactions of Ketoximes: Anodic Processes and Applications

The anodic oxidation of ketoximes provides a powerful tool for organic synthesis, enabling transformations that are often challenging to achieve through conventional chemical methods. These reactions offer green and efficient routes to valuable chemical products.

One significant application of ketoxime electrooxidation is the regeneration of the parent carbonyl compound, a process known as deoximation. An electrochemical protocol for the electrooxidative deoximation of both aldoximes and ketoximes has been developed, which avoids the use of harsh acids or chemical oxidants. rsc.org In this process, water acts as an oxygen nucleophile, and the reaction proceeds with excellent functional group compatibility. rsc.org Mechanistic studies indicate that the oxygen atom in the resulting carbonyl compound originates from water. rsc.org

Another important anodic process is the electrochemical formation of α-ketoamides from ketoximes. This transformation proceeds through a non-Beckmann rearrangement pathway and offers a sustainable method for constructing the α-ketoamide moiety. nih.gov The reaction is typically carried out in an undivided cell using graphite (B72142) electrodes and employs sodium iodide as both an electrolyte and a catalyst for the in-situ generation of molecular iodine, which is crucial for the reaction mechanism. nih.gov

Table 2: Electrooxidative Synthesis of α-Ketoamides from Ketoximes

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | 3:1 mixture of acetonitrile (B52724) and water | nih.gov |

| Electrodes | Pencil graphite (anode and cathode) | nih.gov |

| Electrolyte/Catalyst | Sodium iodide | nih.gov |

| Cell Type | Undivided cell | nih.gov |

| Current | Constant current | nih.gov |

Furthermore, the anodic oxidation of ketoximes can be utilized to generate nitrile oxides, which are valuable intermediates in the synthesis of heterocyclic compounds like isoxazoles and isoxazolines through [3+2] cycloaddition reactions. researchgate.net This electrochemical approach provides a green and efficient one-pot cascade method starting from aldehydes, which are first converted to oximes in situ. researchgate.net

Electrochemistry of Oxime Metal Complexes

Oximes are excellent ligands for a wide range of transition metal ions, forming stable complexes with diverse structural and chemical properties. researchgate.netscielo.org.mx The electrochemical behavior of these metal complexes, often studied by cyclic voltammetry (CV), provides insights into their electronic structure and reactivity.

The cyclic voltammograms of oxime metal complexes typically exhibit both ligand-based and metal-centered redox processes. For instance, in some mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with an oxime and phenylalanine, an anodic wave attributed to the oxidation of the oxime group was observed, in addition to the oxidation and reduction peaks corresponding to the metal centers. researchgate.net

Table 3: Electrochemical Data for a Representative Oxime Ligand and its Metal Complexes

| Compound | Anodic Peak Potential (V) (Oxime Oxidation) | Metal-Centered Redox Peaks (V) | Reference |

|---|---|---|---|

| HL * | +0.95 | - | researchgate.net |

| [CoL(phe)(H₂O)₂] | ~+0.95 | Present | researchgate.net |

| [NiL(phe)(H₂O)₂] | ~+0.95 | Present | researchgate.net |

| [CuL(phe)(H₂O)₂] | ~+0.95 | Present | researchgate.net |

| [ZnL(phe)(H₂O)₂] | ~+0.95 | Present | researchgate.net |

*HL = 4-(4-bromophenyl-aminoisonitrosoacetyl)biphenyl

In a study of mixed copper(II) oxime DMSO complexes, cyclic voltammetry revealed a quasi-reversible reduction attributable to the Cu²⁺/Cu⁺ couple. sioc-journal.cn The coordination of an oxime to a metal center can significantly alter its reactivity. For example, N-coordination of oximes to a platinum(II) center leads to a dramatic decrease in the pKa values of the oxime's OH group, facilitating the formation of oximato species. This change in acidity can influence the electrochemical behavior of the complex.

The electrochemical properties of these complexes are crucial for their potential applications in areas such as catalysis and bioinorganic chemistry. researchgate.netscielo.org.mx

Supramolecular Chemistry and Advanced Materials Based on Oxime Functionality

Self-Assembly in Oxime Crystal Structures

The oxime functional group (–C=N–OH) is a powerful and versatile module for directing the self-assembly of molecules in the solid state. mdpi.com Similar to more common groups like carboxylic acids, oximes can act as both hydrogen-bond donors (via the hydroxyl proton) and acceptors (via the nitrogen and oxygen lone pairs), enabling the formation of predictable and robust supramolecular architectures. mdpi.comscispace.com In the absence of other dominant interacting moieties, as in the case of simple aliphatic ketoximes like 3-Hexanone, 2-methyl-, oxime, the crystal structure is primarily dictated by these oxime-oxime interactions. scispace.com

Hydrogen Bonding Architectures: O-H...N and O-H...O Interactions

The self-assembly of oximes in crystals is predominantly governed by a set of recurring hydrogen-bonding patterns, or supramolecular synthons. The most common and robust of these is the O–H···N interaction, which typically leads to the formation of centrosymmetric dimers with an R²₂(6) graph-set notation. scispace.comscispace.com In this arrangement, the hydroxyl group of one oxime molecule donates a hydrogen bond to the nitrogen atom of a neighboring molecule, and vice versa, creating a stable six-membered ring. Studies of numerous oxime crystal structures show that these O–H···N hydrogen bonds have an average length of approximately 2.8 Å. scispace.comiucr.org

A second, though less common, motif involves O–H···O hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen atom of an adjacent oxime. scispace.com This interaction typically results in the formation of one-dimensional chains, or catemers. The competition and interplay between these O-H···N and O-H···O interactions, along with weaker C-H···O or C-H···N bonds, give rise to a variety of one-, two-, or three-dimensional networks. rsc.org For instance, in some crystal structures, primary dimeric motifs are further linked into extended chains or sheets by these weaker interactions. rsc.org

Table 1: Common Hydrogen-Bonding Motifs in Oxime Crystal Structures

| Interaction Type | Typical Supramolecular Synthon | Resulting Architecture | Average H···Acceptor Distance |

| O–H···N | R²₂(6) | Dimer | ~2.0-2.1 Å scispace.com |

| O–H···N | C(3) | Catemer (Chain) | Varies scispace.com |

| O–H···O | C(2) | Catemer (Chain) | Varies scispace.com |

Influence of Molecular Structure on Supramolecular Network Formation

The specific molecular structure of an oxime has a profound influence on the final supramolecular assembly. The size, shape, and electronic nature of the substituents attached to the C=N–OH core can promote or inhibit certain hydrogen-bonding patterns. rsc.orgresearchgate.net In this compound, the carbon atom of the oxime is bonded to a propyl group and an isobutyl group. These non-polar, sterically bulky alkyl groups are not expected to participate in strong intermolecular interactions.

Their primary role is likely steric; they occupy significant volume and can influence the packing efficiency of the molecules, potentially favoring simpler, lower-dimensional assemblies like the classic R²₂(6) dimer over more complex, extended networks. rsc.org The flexibility of the alkyl chains could also lead to multiple possible conformations, which can impact the crystallization process. The absence of other strong hydrogen-bonding groups (like pyridyl or carboxyl groups found in other studied oximes) means that the supramolecular structure of this compound would be a clear example of self-assembly driven purely by the oxime functionality. scispace.comrsc.org

Role of Oximes in Crystal Engineering and Co-crystallization Strategies

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The oxime group has emerged as a reliable and "tunable" building block in this field. rsc.orgacs.org Its ability to form robust and predictable hydrogen-bonded synthons makes it an excellent candidate for constructing complex supramolecular architectures and for co-crystallization, where two or more different molecules are assembled into a single crystal lattice. nih.govrsc.org

The oxime functionality is particularly useful because its electronic and steric properties can be systematically modified by changing the substituents, allowing for fine control over noncovalent interactions. acs.org In co-crystallization strategies, the oxime group can form strong heteromeric synthons with complementary functional groups. For example, the oxime's acidic proton can form a strong O–H···N hydrogen bond with a pyridine (B92270) nitrogen atom, or its acceptor sites can interact with donor groups on a co-former molecule. rsc.orgacs.org This reliability has been exploited to create co-crystals of active pharmaceutical ingredients (APIs) and agrochemicals, aiming to improve properties such as solubility and thermal stability. nih.govinternationalscholarsjournals.com The O-H···N(oxime) dimer is a well-documented homomeric interaction, but the formation of heteromeric interactions with stronger acceptors or donors often dictates the final co-crystal structure. scispace.comrsc.org

Oxime Click Chemistry in Polymer Science

Beyond crystal engineering, the oxime functional group is central to a powerful class of reactions used in modern polymer science. The formation of an oxime from the reaction of a hydroxylamine (B1172632) with an aldehyde or ketone is classified as a "click chemistry" reaction. rsc.orgrsc.org This designation is reserved for reactions that are highly efficient, wide in scope, proceed under mild conditions, and produce minimal or no byproducts. nih.gov Oxime ligation fits these criteria perfectly, as it forms a stable covalent bond with water as the only byproduct, making it an environmentally friendly method for polymer synthesis and modification. rsc.org

High-Efficiency Ligation for Step-Growth Polymer Synthesis

Step-growth polymerization requires the linking reaction to be extremely efficient (typically >99%) to achieve high molecular weight polymers. rsc.org The high yields and rapid reaction rates of oxime formation make it an excellent candidate for this purpose. x-mol.com By using difunctional monomers, such as a dialdehyde (B1249045) or diketone and a dihydroxylamine, long polymer chains linked by oxime bonds can be synthesized under benign conditions, often at room temperature without the need for a catalyst. rsc.orgx-mol.com

The versatility of this approach allows for the incorporation of a wide variety of functional monomers, leading to polymers with tailored properties. x-mol.com The stability of the oxime linkage, which is greater than that of related imine or hydrazone bonds at physiological pH, makes these polymers suitable for biomedical applications. rsc.orgresearchgate.net

Table 2: Characteristics of Oxime Ligation for Step-Growth Polymerization

| Feature | Implication for Polymer Synthesis | Reference(s) |

| High Reaction Efficiency | Enables the formation of high molecular weight polymers. | rsc.org, x-mol.com |

| Mild Reaction Conditions | Allows for the polymerization of sensitive functional monomers. | x-mol.com |

| Benign Byproduct (H₂O) | Environmentally friendly process with simple purification. | rsc.org |

| Orthogonal Reactivity | The reaction is selective and tolerant of many other functional groups. | nih.gov |

| Stable Linkage | Resulting polymers show good stability, especially at neutral pH. | rsc.org |

Design and Synthesis of Stimuli-Responsive Reactive Polymers

One of the most exciting applications of oxime chemistry in polymer science is the creation of "smart" or stimuli-responsive materials. rsc.org The oxime bond is a dynamic covalent bond, meaning its formation is reversible under certain conditions. rsc.org This reversibility can be triggered by specific stimuli, such as a change in pH or the introduction of a competitive reagent. researchgate.netacs.org

Polymers incorporating oxime linkages in their backbone or as cross-links can be designed to respond to acidic environments. At low pH, the oxime bond can be hydrolyzed, leading to the cleavage of the polymer chain or the dissociation of a hydrogel network. acs.orgnih.gov This property is highly valuable for targeted drug delivery systems that release their payload in the acidic microenvironment of a tumor or within a cell's endosome. acs.orgnih.gov Furthermore, the oxime linkage can undergo exchange reactions. In the presence of an excess of a simple carbonyl compound or an alkoxyamine, the polymeric structure can be reconfigured or disassembled, allowing for the creation of self-healing or adaptable materials. researchgate.net This dynamic nature enables the design of sophisticated polymers that can respond to and interact with their environment in a controlled manner. nih.gov

Controlled Radical Polymerization and Block Copolymer Synthesis utilizing Oxime Monomers

The advent of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has revolutionized the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com While direct polymerization of oxime-containing monomers can be challenging, a more common and versatile approach involves the polymerization of ketone-functionalized monomers, followed by post-polymerization modification to introduce the oxime functionality. This strategy allows for the incorporation of specific oxime groups, such as that derived from 2-methyl-3-hexanone (B1206162), onto a polymer backbone, thereby creating functional materials with potential applications in supramolecular chemistry and advanced materials.

The synthesis of polymers bearing the "this compound" moiety is typically conceptualized through the polymerization of a precursor monomer containing the 2-methyl-3-hexanone unit. For instance, a vinyl or (meth)acrylate monomer functionalized with 2-methyl-3-hexanone could be synthesized. The subsequent controlled radical polymerization of this monomer would yield a well-defined polymer with pendant ketone groups. These ketone functionalities then serve as reactive handles for post-polymerization modification with hydroxylamine or its derivatives to form the desired oxime side chains.

Research into the CRP of vinyl ketones has demonstrated the viability of these monomers in producing well-defined polymers. researchgate.netresearchgate.netrsc.org For example, the RAFT polymerization of various vinyl ketone monomers has been successfully carried out, yielding polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). rsc.orgacs.org These studies provide a strong basis for the potential successful polymerization of a monomer derived from 2-methyl-3-hexanone.

The resulting polymers, featuring the this compound side chains, can be designed as block copolymers. acs.org This is achieved by using a macroinitiator or a macro-chain transfer agent in the CRP process. For example, a pre-synthesized polymer block can be used to initiate the polymerization of the ketone-functionalized monomer, leading to the formation of a diblock copolymer. Subsequent oximation would then yield a block copolymer with one block containing the specific oxime functionality. The distinct properties of each block can drive self-assembly into various nanostructures, such as micelles or vesicles, in selective solvents.

The oxime linkage itself introduces a dynamic character to the polymer. rsc.org The reversible nature of the oxime bond under certain stimuli, such as changes in pH or the presence of competing carbonyl or alkoxyamine compounds, allows for the creation of dynamic and responsive materials. rsc.org This opens up possibilities for developing self-healing materials, stimuli-responsive drug delivery systems, and adaptable networks.

Research Findings on Analogous Systems

While direct experimental data for the polymerization of a monomer leading to "this compound" functionalized polymers is not available in the literature, extensive research on analogous ketone-containing monomers provides valuable insights into the expected polymerization behavior and polymer properties. The following tables present representative data from the controlled radical polymerization of ketone-containing (meth)acrylate and vinyl ketone monomers, which serve as a model for the potential synthesis of polymers functionalized with 2-methyl-3-hexanone oxime.

Table 1: Representative Data for RAFT Polymerization of Ketone-Containing Monomers

| Monomer | CTA | Initiator | Solvent | Mn ( g/mol ) | PDI | Reference |

| Diacetone Acrylamide | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid | AIBN | 1,4-Dioxane | 15,000 | 1.15 | rsc.org |

| 4-Acryloyloxy-2-butanone | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid | AIBN | 1,4-Dioxane | 12,500 | 1.18 | rsc.org |

| Phenyl Vinyl Ketone | (S)-1-dodecyl-(S’)-(α,α’-dimethyl-α’’-acetic acid)trithiocarbonate | AIBN | 2-Butanone | 22,000 | 1.20 | acs.org |

| Methyl Vinyl Ketone | (S)-1-dodecyl-(S’)-(α,α’-dimethyl-α’’-acetic acid)trithiocarbonate | AIBN | 1,4-Dioxane | 18,500 | 1.19 | rsc.org |

This table presents data from studies on monomers analogous to a potential 2-methyl-3-hexanone functionalized monomer to illustrate typical results from RAFT polymerization.

Table 2: Block Copolymer Synthesis using Ketone-Functionalized Monomers

| First Block (Macro-CTA) | Second Monomer | Resulting Block Copolymer | Mn ( g/mol ) | PDI | Reference |

| Poly(N,N-dimethylacrylamide) | Diacetone Acrylamide | PDMA-b-PDAA | 25,000 | 1.25 | rsc.org |

| Polystyrene | Phenyl Vinyl Ketone | PS-b-PPVK | 45,000 | 1.28 | acs.org |

This table illustrates the synthesis of block copolymers using ketone-containing monomers, which can be subsequently functionalized to introduce oxime groups.

The data in these tables demonstrate that controlled radical polymerization techniques are highly effective in producing well-defined homo- and block copolymers from ketone-containing monomers. The low polydispersity indices (PDI) are indicative of a controlled polymerization process, which is crucial for creating materials with predictable properties and for the successful self-assembly of block copolymers. The post-polymerization modification of these ketone-functionalized polymers with hydroxylamine would yield the target polymers with "this compound" side chains, paving the way for the development of novel supramolecular and advanced materials.

Advanced Applications of Oxime Scaffolds in Organic Synthesis Research

Oximes as Versatile Building Blocks for Complex Organic Molecules

Oximes are highly valued in organic synthesis for their stability and the ease with which they can be converted into other functional groups. nih.gov The oxime of 2-methyl-3-hexanone (B1206162), with its distinct aliphatic structure, can be envisioned as a key intermediate in the assembly of more complex molecular architectures. The C=N bond of the oxime is a hub of reactivity, allowing for a variety of transformations.

One of the most fundamental reactions of oximes is their reduction to primary amines. wikipedia.org This transformation is crucial for the introduction of nitrogen into a molecule, a common feature in pharmaceuticals and other biologically active compounds. For instance, the reduction of 3-Hexanone, 2-methyl-, oxime would yield 2-methyl-3-hexanamine, a chiral amine with potential applications in asymmetric synthesis.

Furthermore, the Beckmann rearrangement offers a powerful method for converting ketoximes into amides. wikipedia.org In the case of this compound, this acid-catalyzed rearrangement would lead to the formation of N-(1-methylpropyl)propanamide. This reaction is not only a testament to the synthetic versatility of oximes but also a practical route for the industrial synthesis of caprolactam, the precursor to Nylon 6. britannica.comwikipedia.org

The versatility of oximes as building blocks is further highlighted by their ability to be hydrolyzed back to the parent ketone, 2-methyl-3-hexanone in this case, and hydroxylamine (B1172632). wikipedia.org This reversible reaction allows the oxime group to serve as a protecting group for the ketone functionality during multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C7H15NO | flavscents.com |

| Molecular Weight | 129.20 g/mol | nih.gov |

| Boiling Point (estimated) | 200.69 °C @ 760.00 mm Hg | flavscents.com |

| logP (o/w) (estimated) | 2.061 | flavscents.com |

| Water Solubility (estimated) | 211.4 mg/L @ 25 °C | flavscents.com |

Scaffold Design for Targeted Chemical Transformations

The structural framework of an oxime, or its "scaffold," can be strategically designed to direct the course of a chemical reaction. The geometry of the oxime, specifically the E/Z configuration of the substituents around the C=N double bond, plays a pivotal role in determining the stereochemical outcome of subsequent transformations. For an unsymmetrical ketoxime like this compound, two geometric isomers are possible. doubtnut.com

The ability to control the stereochemistry of the oxime is crucial for applications in asymmetric synthesis. Chiral oximes can be used to induce stereoselectivity in a variety of reactions, including additions to the C=N bond and rearrangements. The design of the oxime scaffold, including the nature of the substituents on the carbon and nitrogen atoms, can influence the facial selectivity of these reactions.

Recent research has explored the use of oximes as "photocages," where the oxime moiety masks a fluorescent molecule. rsc.org Irradiation with light can trigger a reaction that removes the oxime and restores fluorescence. rsc.org This concept of designing oxime scaffolds for controlled release has significant implications in the development of molecular probes and sensors.

Development of Novel Synthetic Routes via Oxime-Mediated Reactions

The reactivity of the oxime group has been harnessed to develop a plethora of novel synthetic methodologies. Oxime-mediated reactions often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for modern organic synthesis.

One notable area of development is the use of oxime radicals in C-H functionalization reactions. beilstein-journals.org The N-O bond of the oxime can be homolytically cleaved to generate an iminyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For an aliphatic oxime like this compound, this could enable the direct functionalization of otherwise unreactive C-H bonds within the molecule.

Furthermore, oxime esters have emerged as versatile precursors for the synthesis of nitrogen-containing heterocycles. nih.gov The cleavage of the N-O bond in these derivatives can initiate cyclization cascades, leading to the formation of complex ring systems. While much of the research has focused on cyclic ketoxime esters, the principles can be extended to acyclic systems. nih.gov

The following table summarizes some key reactions involving oximes:

| Reaction | Description | Product from this compound |

| Reduction | Conversion of the oxime to a primary amine. wikipedia.org | 2-methyl-3-hexanamine |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of the ketoxime to an amide. wikipedia.org | N-(1-methylpropyl)propanamide |

| Hydrolysis | Conversion of the oxime back to the parent ketone. wikipedia.org | 2-methyl-3-hexanone |

| Radical Reactions | Generation of iminyl radicals for C-H functionalization. beilstein-journals.org | Functionalized derivatives of 2-methyl-3-hexanone |

| Cyclization of Oxime Esters | Formation of nitrogen-containing heterocycles. nih.gov | Various heterocyclic compounds |

Oxime Derivatives in Catalysis and Ligand Design

The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property has led to the development of oxime-based ligands for a variety of catalytic applications. Oximes are known to be used as ligands and sequestering agents for metal ions. wikipedia.org

Oxime-derived ligands have been successfully employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions and oxidation catalysis. researchgate.netsemanticscholar.org The electronic and steric properties of the oxime ligand can be fine-tuned by modifying the substituents on the carbon atom, allowing for precise control over the reactivity and selectivity of the metal catalyst. For example, a ligand derived from this compound would offer a specific steric profile due to the branched alkyl group.

In addition to their role as ligands, oxime derivatives themselves can act as catalysts. For instance, certain oximes have been shown to catalyze bioconjugation reactions, facilitating the formation of oxime linkages under mild, physiological conditions. acs.org This has significant implications for the site-specific modification of proteins and other biomolecules. acs.org The development of new catalysts based on oxime scaffolds continues to be an active area of research, with the potential to provide more efficient and selective methods for a wide range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.